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CAS No.: 57075-83-9

Cat. No.: B3416069

Get Quote

Structural Anatomy, Synthetic Pathways, and Medicinal
Utility
Executive Summary
2-Methoxybenzimidamide hydrochloride (CAS: 51818-19-0 / 57075-83-9) is a functionalized

amidine salt primarily utilized as a serine protease inhibitor and a peptidomimetic building block

in medicinal chemistry.[1] Its core structure features a benzamidine scaffold substituted with an

ortho-methoxy group. This substitution introduces specific steric and electronic effects that

modulate the basicity of the amidine group and its binding affinity within enzyme active sites

(e.g., Trypsin, Factor Xa).

This guide provides a comprehensive analysis of its physicochemical properties, a validated

synthesis protocol via the Pinner reaction, and its application in rational drug design.
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Parameter Specification

IUPAC Name 2-Methoxybenzimidamide hydrochloride

Common Name 2-Methoxybenzamidine HCl

CAS Number 51818-19-0; 57075-83-9

Molecular Formula

Molecular Weight 186.64 g/mol

Appearance Off-white to light pink crystalline solid

Solubility
Soluble in water, methanol, DMSO; sparingly

soluble in non-polar solvents.[2]

Acidity (pKa) ~11.0–11.5 (Amidine group is highly basic)

H-Bond Donors 4 (Amidine protons)

H-Bond Acceptors 2 (Methoxy oxygen, Imine nitrogen)

Structural Analysis
The molecule consists of three distinct pharmacophoric zones:

The Cationic Head: The amidine group (

) exists as a resonance-stabilized cation at physiological pH. It serves as a critical "anchor,"
forming salt bridges with aspartate residues (e.g., Asp189 in trypsin-like proteases).

The Lipophilic Core: The benzene ring provides a scaffold for

stacking interactions (e.g., with His57 or Phe residues in enzyme pockets).

The Steric/Electronic Modulator: The ortho-methoxy group (

) acts as an electron-donating group (EDG) via resonance, slightly increasing the electron
density of the ring, while also imposing a steric twist that can improve selectivity by
preventing planar binding in restrictive pockets.
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Figure 1: Structural connectivity and pharmacophore mapping of 2-Methoxybenzimidamide

HCl.

Synthetic Protocol: The Pinner Reaction
The most robust method for synthesizing 2-methoxybenzimidamide hydrochloride is the

Pinner Reaction, which converts a nitrile to an amidine via an imidate intermediate.

Reagents Required[1][8][9]
Precursor: 2-Methoxybenzonitrile (CAS: 6609-56-9)[3]

Solvent: Anhydrous Methanol or Ethanol

Reagent: Anhydrous Hydrogen Chloride (gas) or Acetyl Chloride (in situ HCl generation)

Ammonia Source: Anhydrous Ammonia (gas) or Ammonium Carbonate

Step-by-Step Methodology
Phase 1: Formation of the Imidate Ester (Pinner Salt)

Setup: Equip a 250 mL round-bottom flask with a drying tube (CaCl2) and a magnetic stir

bar. Maintain strictly anhydrous conditions.

Dissolution: Dissolve 10.0 g (75 mmol) of 2-methoxybenzonitrile in 50 mL of anhydrous

methanol.
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Acidification: Cool the solution to 0°C in an ice bath. Slowly bubble anhydrous HCl gas into

the solution for 30–45 minutes until saturation. Alternatively, add acetyl chloride (1.1 eq)

dropwise to the methanol solution (exothermic) to generate HCl in situ.

Reaction: Seal the flask and stir at 0°C–4°C for 24–48 hours. The formation of a precipitate

(imidate hydrochloride) may occur.[4]

Validation: Monitor by TLC (disappearance of nitrile).

Phase 2: Conversion to Amidine
Preparation: If the imidate salt precipitates, filter and wash with cold ether. If soluble,

concentrate the solution under reduced pressure to remove excess HCl.

Ammonolysis: Redissolve the imidate intermediate in anhydrous methanol (if isolated). Cool

to 0°C and treat with an excess of anhydrous ammonia (7M in methanol) or ammonium

carbonate.

Stirring: Allow the mixture to warm to room temperature and stir for 12–24 hours.

Workup: Evaporate the solvent to dryness. The residue is the crude amidine hydrochloride.

Purification: Recrystallize from Isopropanol/Ether or Ethanol/Ether to yield pure white/off-

white crystals.
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Figure 2: Workflow for the Pinner synthesis of 2-Methoxybenzimidamide HCl.

Analytical Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed.
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Technique
Expected Signal /
Observation

Interpretation

1H NMR (DMSO-d6) δ 9.2–9.6 ppm (br s, 4H)
Amidine protons (

). Broad due to exchange.[4]

δ 7.5–7.8 ppm (m, 2H) Aromatic protons (H4, H6).

δ 7.1–7.3 ppm (m, 2H) Aromatic protons (H3, H5).

δ 3.85 ppm (s, 3H)
Methoxy group (

). Distinct singlet.

IR Spectroscopy 3100–3300 cm⁻¹ N-H stretching (strong, broad).

1670–1690 cm⁻¹
C=N stretching (Amidine

characteristic).

Mass Spectrometry m/z = 151.1 [M+H]⁺
Parent ion of the free base (

).

Medicinal Chemistry Applications
Serine Protease Inhibition
2-Methoxybenzimidamide is a classic S1 pocket binder.

Mechanism: The positively charged amidine group mimics the side chain of Arginine. It

enters the deep, negatively charged S1 specificity pocket of trypsin-like serine proteases

(e.g., Trypsin, Thrombin, Factor Xa).

Interaction: It forms a bidentate salt bridge with the carboxylate side chain of Asp189 (in

Trypsin numbering) at the bottom of the pocket.

Selectivity: The ortho-methoxy group introduces steric bulk that can clash with residues in

the S1 pocket of certain proteases, potentially improving selectivity for wider pockets (like

Factor Xa) over narrower ones, or vice versa depending on the specific enzyme topology.
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Bioisosterism
The benzamidine moiety is often used as a bioisostere for guanidine groups. The 2-methoxy

derivative is specifically used to probe the electronic requirements of the binding site, as the

methoxy group donates electron density to the ring, slightly reducing the acidity of the amidine

protons compared to the unsubstituted benzamidine.

Handling & Stability
Hygroscopicity: Amidine salts are hygroscopic. Store in a desiccator or under inert gas

(Argon/Nitrogen).

Storage: Keep at 2–8°C. Protect from light to prevent potential photo-oxidation of the

electron-rich aromatic ring.

Stability: Stable in acidic aqueous solution. In basic solution (pH > 11), the free base is

liberated, which is less stable and prone to hydrolysis to the amide or ester.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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